{2-oxa-6-azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride
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Overview
Description
{2-oxa-6-azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride is a nitrogen-containing heterocyclic compound with significant potential in various fields, including drug discovery and synthetic chemistry. This compound features a unique bicyclic structure that makes it an interesting scaffold for the development of bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-oxa-6-azabicyclo[321]octan-1-yl}methanol hydrochloride typically involves the formation of the bicyclic core through intramolecular cyclization reactionsThe final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
{2-oxa-6-azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium azide (NaN₃) and tosyl chloride (TsCl) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
{2-oxa-6-azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {2-oxa-6-azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-azabicyclo[3.2.1]octane: A similar nitrogen-containing heterocycle with applications in drug discovery.
3-oxa-8-azabicyclo[3.2.1]octane: Another bicyclic compound with a similar structure but different functional groups.
Uniqueness
{2-oxa-6-azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride is unique due to its specific bicyclic structure and the presence of both oxygen and nitrogen atoms within the ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable scaffold for various applications .
Properties
CAS No. |
2742652-27-1 |
---|---|
Molecular Formula |
C7H14ClNO2 |
Molecular Weight |
179.6 |
Purity |
95 |
Origin of Product |
United States |
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